molecular formula C23H24N4O4 B11308653 [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11308653
M. Wt: 420.5 g/mol
InChI Key: SGSCMBNZKUEDAL-UHFFFAOYSA-N
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Description

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its combination of benzodioxin, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H24N4O4/c28-23(27-11-9-26(10-12-27)8-6-18-3-1-2-7-24-18)19-16-21(31-25-19)17-4-5-20-22(15-17)30-14-13-29-20/h1-5,7,15-16H,6,8-14H2

InChI Key

SGSCMBNZKUEDAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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